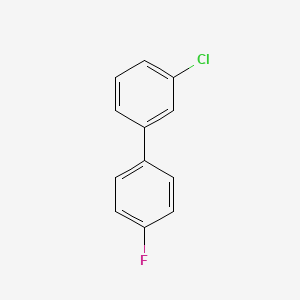
1,1'-Biphenyl, 3-chloro-4'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 3-chloro-4’-fluoro- is an organic compound that belongs to the biphenyl family. Biphenyls consist of two benzene rings connected by a single bond. This particular compound has a chlorine atom at the 3rd position and a fluorine atom at the 4th position on the biphenyl structure. These substitutions can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-chloro-4’-fluoro- can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This method involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 3-chloro-4’-fluoro- often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 3-chloro-4’-fluoro- undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the benzene ring.
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the benzene ring.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Major Products:
Halogenated Biphenyls: Products formed by the substitution of hydrogen atoms with halogens.
Nitro Biphenyls: Products formed by the substitution of hydrogen atoms with nitro groups.
Scientific Research Applications
1,1’-Biphenyl, 3-chloro-4’-fluoro- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-chloro-4’-fluoro- involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic and nucleophilic substitution reactions, which can alter its chemical structure and properties. These reactions can affect the compound’s ability to interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
- 1,1’-Biphenyl, 4-fluoro-
- 1,1’-Biphenyl, 4-chloro-
- 4’-Fluoro-1,1’-biphenyl
- 4-Bromo-4’-fluorobiphenyl
Properties
CAS No. |
80254-79-1 |
|---|---|
Molecular Formula |
C12H8ClF |
Molecular Weight |
206.64 g/mol |
IUPAC Name |
1-chloro-3-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H8ClF/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H |
InChI Key |
WCKTVTBPFMCTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


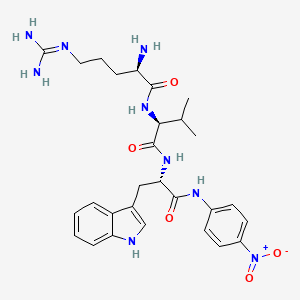
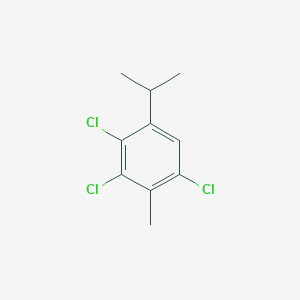
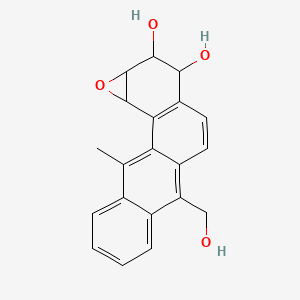
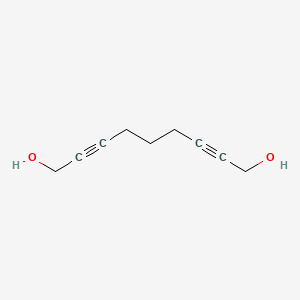
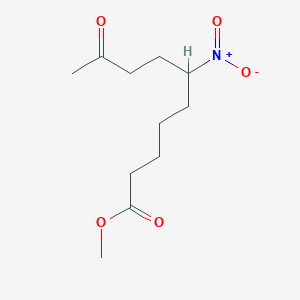
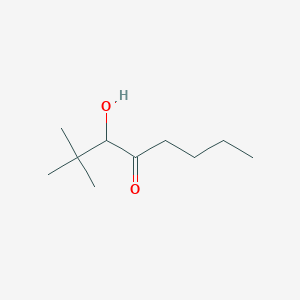
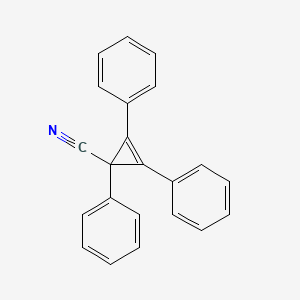
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)

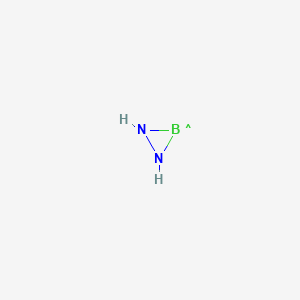
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)



